2-Bromo-1-phenyl-1-ethanone oxime
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Overview
Description
2-Bromo-1-phenyl-1-ethanone oxime is an organic compound with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is attached to the alpha carbon. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
- Formation of Oxime : The compound reacts with hydroxylamine (NH₂OH) to form an oxime. The nitrogen atom in hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone group in the compound. This results in the formation of the oxime, which is essentially irreversible .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-phenyl-1-ethanone oxime can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by the formation of the oxime. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The resulting 2-bromo-1-phenyl-1-ethanone is then treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenyl-1-ethanone oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form nitriles or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenyl ethanone derivatives.
Reduction: Formation of phenyl ethylamine derivatives.
Oxidation: Formation of nitriles or other oxidized products.
Scientific Research Applications
2-Bromo-1-phenyl-1-ethanone oxime has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar structure but lacks the oxime group.
1-Phenyl-2-bromoethanone: Similar structure with a different substitution pattern.
Benzoylmethyl bromide: Another brominated acetophenone derivative.
Uniqueness
2-Bromo-1-phenyl-1-ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIZBNJPBHXWFN-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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